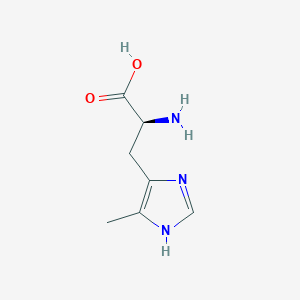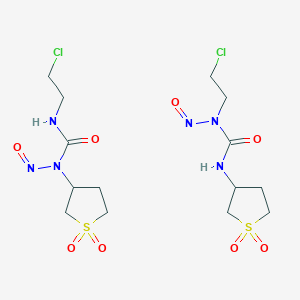
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are chemical compounds known for their potential applications in medicinal chemistry. These compounds are derivatives of nitrosourea, a class of compounds that have been extensively studied for their antineoplastic (anti-cancer) properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea typically involves the reaction of 2-chloroethylamine with 1,1-dioxothiolane-3-carboxylic acid, followed by nitrosation. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential as antineoplastic agents due to their ability to alkylate DNA.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of these compounds involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in cell cycle arrest and apoptosis (programmed cell death). The molecular targets include guanine bases in DNA, and the pathways involved are primarily related to DNA damage response mechanisms.
相似化合物的比较
Similar Compounds
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: A derivative of carmustine with similar applications.
Uniqueness
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea and 3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea are unique due to their specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrosourea compounds. Their dioxothiolane moiety is particularly noteworthy for its potential impact on the compound’s stability and reactivity.
属性
CAS 编号 |
39441-95-7 |
|---|---|
分子式 |
C14H24Cl2N6O8S2 |
分子量 |
539.4 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(1,1-dioxothiolan-3-yl)-1-nitrosourea;3-(2-chloroethyl)-1-(1,1-dioxothiolan-3-yl)-1-nitrosourea |
InChI |
InChI=1S/2C7H12ClN3O4S/c8-2-3-11(10-13)7(12)9-6-1-4-16(14,15)5-6;8-2-3-9-7(12)11(10-13)6-1-4-16(14,15)5-6/h2*6H,1-5H2,(H,9,12) |
InChI 键 |
HYWMYBUEHPTQSM-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1NC(=O)N(CCCl)N=O.C1CS(=O)(=O)CC1N(C(=O)NCCCl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




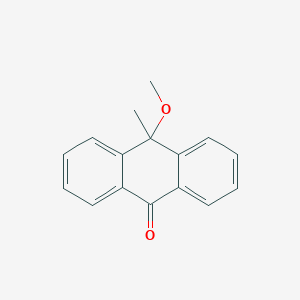
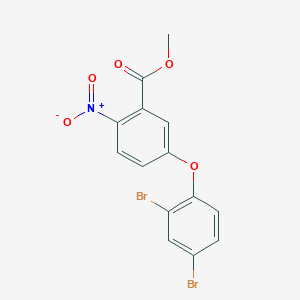


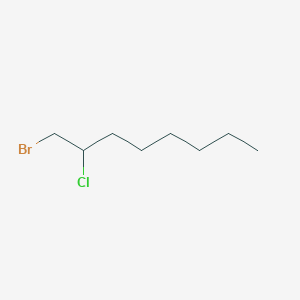

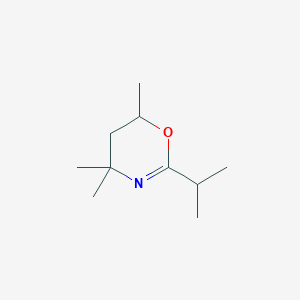
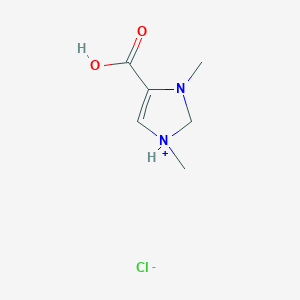
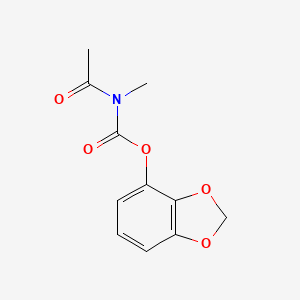
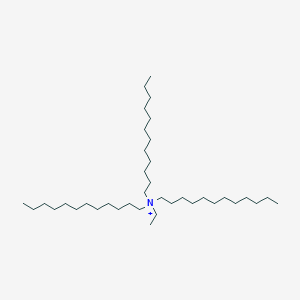
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
